Lipophilicity Modulation: 5-Fluoro Maintains Drug-Like LogP While 5-Chloro and 5-Bromo Exceed Optimal Range
The experimental/computed LogP of 5-fluorobenzo[d]isothiazole (2.44) represents a minimal increase of only +0.14 log units over unsubstituted benzo[d]isothiazole (2.30), in contrast to 5-chloro (2.95, +0.65) and 5-bromo (3.06, +0.76) analogs . This positions the 5-fluoro derivative within the optimal lipophilicity range (LogP 1–3) for lead-like compounds, while the chloro and bromo analogs approach or exceed the upper boundary associated with poor solubility, increased plasma protein binding, and elevated off-target risk [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 2.44 (5-Fluorobenzo[d]isothiazole) |
| Comparator Or Baseline | LogP 2.30 (unsubstituted benzo[d]isothiazole); LogP 2.95 (5-chlorobenzo[d]isothiazole); LogP 3.06 (5-bromobenzo[d]isothiazole) |
| Quantified Difference | +0.14 (vs. H); +0.65 (Cl vs. H); +0.76 (Br vs. H); Δ(Cl-F) = +0.51; Δ(Br-F) = +0.62 |
| Conditions | Calculated LogP values from commercial vendor databases using standardized computational methods (ACD/LogP or XLogP). |
Why This Matters
For procurement in lead optimization programs, the 5-fluoro analog provides a quantifiably lower risk of exceeding lipophilicity thresholds associated with ADMET liabilities compared to chloro or bromo alternatives.
- [1] Waring, M. J. (2010). Lipophilicity in Drug Discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. Optimal LogP range for oral bioavailability is 1–3. View Source
